2-[(4-Chlorobutanoyl)amino]benzamide
Description
2-[(4-Chlorobutanoyl)amino]benzamide is a benzamide derivative characterized by a chlorobutanoyl substituent attached to the benzamide core. The compound combines a benzamide scaffold—a common motif in drug design due to its hydrogen-bonding capacity and metabolic stability—with a 4-chlorobutanoyl side chain. The chlorine atom on the aliphatic chain likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
CAS No. |
22458-07-7 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-(4-chlorobutanoylamino)benzamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-7-3-6-10(15)14-9-5-2-1-4-8(9)11(13)16/h1-2,4-5H,3,6-7H2,(H2,13,16)(H,14,15) |
InChI Key |
XUECEJHFMWTVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 2-[(4-Chlorobutanoyl)amino]benzamide and related benzamide derivatives:
Detailed Analysis
2-[(4-Chlorobenzoyl)(methyl)amino]-N-cyclohexylbenzamide
- Structural Comparison: Unlike the target compound’s aliphatic chlorobutanoyl group, this derivative features a chlorobenzoyl group (aromatic chlorine) and a bulky N-cyclohexyl substituent .
- Functional Implications : The aromatic chlorine may enhance π-π stacking interactions with biological targets, while the cyclohexyl group could reduce solubility but improve target specificity through steric effects.
Momelotinib Dihydrochloride
- Structural Comparison: Momelotinib incorporates a cyanomethyl group and a pyrimidine-morpholinylphenyl moiety, creating a highly complex structure optimized for kinase inhibition .
- Functional Implications: The morpholine and pyrimidine groups likely enhance binding to kinase active sites, a feature absent in the simpler chlorobutanoyl-benzamide scaffold.
4-((Thiophen-2-yl-methylene)amino)benzamides
- Structural Comparison: These compounds replace the chlorobutanoyl group with a thiophene-methylene-amino motif, introducing sulfur-based aromaticity .
Key Research Findings and Implications
- Lipophilicity and Solubility: The chlorobutanoyl group in the target compound likely increases lipophilicity compared to aromatic chlorobenzoyl derivatives, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Biological Target Specificity : Bulky substituents (e.g., N-cyclohexyl) or heterocycles (e.g., thiophene) in analogs demonstrate how structural modifications can tailor benzamides for specific therapeutic applications .
- Therapeutic Potential: Momelotinib’s success as a kinase inhibitor highlights the utility of benzamide derivatives in oncology, suggesting that this compound could be optimized for similar pathways with further structural elaboration .
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